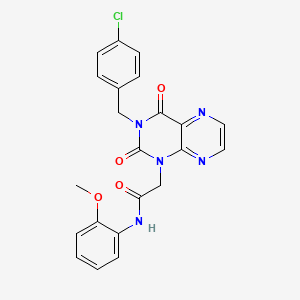
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O4 and its molecular weight is 451.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pteridine core, which is crucial for various biological functions, particularly in nucleic acid and amino acid metabolism. The compound's unique functional groups enhance its biological activity and therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : 2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
- Molecular Weight : 465.89 g/mol
- CAS Number : 1359154-05-4
The presence of the 4-chlorobenzyl group and the methoxy-5-methylphenyl moiety contributes to its solubility and interaction with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Anticancer Properties : The pteridine core may interact with enzymes involved in cancer cell proliferation.
- Inhibition of Enzymatic Activity : It may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immunosuppression associated with cancer and infectious diseases.
- Potential Antimicrobial Activity : Its structure suggests possible interactions with microbial enzymes or receptors.
The mechanism of action likely involves:
- Enzyme Inhibition : The compound can mimic natural substrates or inhibitors, allowing it to bind to active sites on enzymes, thus modulating their activity.
- Hydrophobic Interactions : The chlorobenzyl and methoxy groups enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Case Studies
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
-
Antioxidant Activity :
- Research has indicated that pteridine derivatives exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
Data Table: Summary of Biological Activities
Synthetic Routes
The synthesis of this compound involves several key steps:
-
Formation of the Pteridine Core :
- Synthesized via condensation between pyrimidine and pyrazine derivatives under acidic conditions.
-
Introduction of the Chlorobenzyl Group :
- Alkylation using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
-
Attachment of Methoxy-Methylphenyl Group :
- Acylation with 2-methoxy-5-methylphenyl acetic acid using coupling reagents like DCC and catalysts such as DMAP.
Propiedades
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4/c1-32-17-5-3-2-4-16(17)26-18(29)13-27-20-19(24-10-11-25-20)21(30)28(22(27)31)12-14-6-8-15(23)9-7-14/h2-11H,12-13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGWXBGFOPPATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














